molecular formula C13H7BrCl2O B1271398 4-Bromo-3',4'-dichlorobenzophenone CAS No. 844879-06-7

4-Bromo-3',4'-dichlorobenzophenone

Cat. No. B1271398
M. Wt: 330 g/mol
InChI Key: LHPSEBRBIWMBMU-UHFFFAOYSA-N
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Description

4-Bromo-3',4'-dichlorobenzophenone is a brominated benzophenone with additional chlorine substituents. It is a compound of interest due to its potential applications in various fields, including material science and pharmaceuticals. The compound's structure and properties have been extensively studied using various spectroscopic and computational methods to understand its behavior and potential uses.

Synthesis Analysis

The synthesis of related brominated benzophenone derivatives often involves the reaction of brominated phenols with appropriate aldehydes or ketones. For example, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through a condensation reaction with aromatic aminophenols . Although the exact synthesis of 4-Bromo-3',4'-dichlorobenzophenone is not detailed in the provided abstracts, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and compared with Density Functional Theory (DFT) calculations . The geometry and electronic properties of these compounds have been reported, providing insights into the structure of 4-Bromo-3',4'-dichlorobenzophenone. The crystal structure of a similar compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined, revealing the conformation of the morpholine ring and the butadiene group .

Chemical Reactions Analysis

The reactivity of brominated benzophenones can be inferred from studies on similar compounds. For instance, the electron density-based local reactivity descriptor, such as Fukui functions, was calculated to explain the chemical selectivity or reactivity site in 3,4-dichlorobenzophenone . These studies suggest that 4-Bromo-3',4'-dichlorobenzophenone may exhibit similar reactivity patterns, with potential applications in forming complexes with metals or other organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenones have been characterized using various spectroscopic techniques. The vibrational frequencies were obtained from FT-IR and Raman spectral data, and the UV-absorption spectrum was recorded to study the electronic transitions . The thermodynamic properties of these compounds were also calculated, revealing correlations between standard heat capacity, standard entropy, standard enthalpy changes, and temperatures . These studies provide a comprehensive understanding of the physical and chemical properties of 4-Bromo-3',4'-dichlorobenzophenone.

Scientific Research Applications

Photoreaction Mechanisms

Studies on photoreaction mechanisms of bromophenols, including 4-bromo-3',4'-dichlorobenzophenone, have been explored. These studies involve the use of low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation to understand the photoreaction pathways. For example, Akai, Kudoh, Takayanagi, and Nakata (2002) investigated the photoreaction mechanisms of bromophenols, providing insights into the formation of various photoproducts and their pathways (Akai et al., 2002).

Anticancer Properties

Research into the anticancer properties of bromophenol derivatives, including those structurally similar to 4-bromo-3',4'-dichlorobenzophenone, has been conducted. For instance, Guo et al. (2018) synthesized a novel bromophenol derivative and studied its effects on human lung cancer cells, revealing significant anticancer activities (Guo et al., 2018).

Use in Material Production

The compound has been used as a raw material in the production of various industrial materials. Glukhovskii and Effenberger (1995) described the preparation of 4-bromophthalic anhydride, a material useful in the production of specialty polyimide sector, from 4-bromo-ortho-xylene (Glukhovskii & Effenberger, 1995).

Antioxidant Activity

Bromophenols, including those structurally related to 4-bromo-3',4'-dichlorobenzophenone, have been isolated from marine sources and investigated for their antioxidant properties. For example, Olsen et al. (2013) isolated bromophenols from red algae and assessed their antioxidant activities (Olsen et al., 2013).

Water Treatment Concerns

The oxidation of bromophenols, including 4-bromo-3',4'-dichlorobenzophenone, during water treatment processes, has been a topic of study. For example, Jiang et al. (2014) explored the kinetics and formation of brominated polymeric products during water treatment with potassium permanganate, indicating potential environmental concerns (Jiang et al., 2014).

Biodegradation and Environmental Impact

The biodegradation of bromophenols and their environmental impact have been studied. Sahoo, Ghosh, and Pakshirajan (2013) investigated the biodegradation of 4-bromophenol by specific bacterial strains in a packed bed reactor, demonstrating its potential for environmental remediation (Sahoo et al., 2013).

properties

IUPAC Name

(4-bromophenyl)-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPSEBRBIWMBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373623
Record name 4-Bromo-3',4'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3',4'-dichlorobenzophenone

CAS RN

844879-06-7
Record name 4-Bromo-3',4'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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